
(R)-1-(2-Chloro-3-methylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Chloro-3-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methyl group on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-3-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2-chloro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Chiral Resolution: The racemic mixture obtained is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Chloro-3-methylphenyl)ethan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors for efficient and scalable reductive amination.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, reducing the need for resolution steps.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Chloro-3-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl ethanamines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Ligand: Employed as a chiral ligand in asymmetric synthesis.
Biology
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine
Pharmaceutical Intermediate: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-(2-Chloro-3-methylphenyl)ethan-1-amine depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2-Chloro-3-methylphenyl)ethan-1-amine: The racemic mixture of the compound.
1-(2-Chloro-4-methylphenyl)ethan-1-amine: A structural isomer with the methyl group at a different position.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Substitution Pattern: The specific position of the chlorine and methyl groups on the phenyl ring can influence the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C9H12ClN |
|---|---|
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
(1R)-1-(2-chloro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
NVNGWBDFPYUVRD-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)[C@@H](C)N)Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


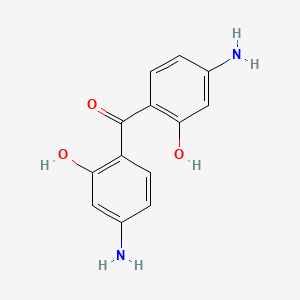
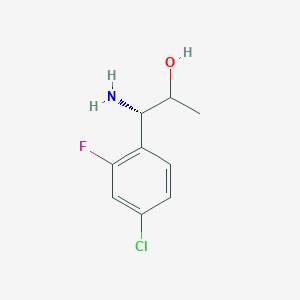


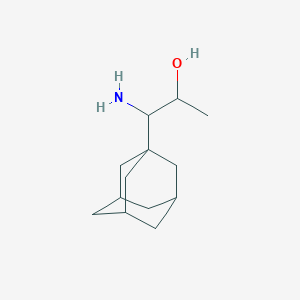
![Tert-butyl 7-amino-9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13036044.png)


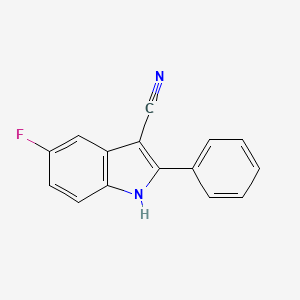

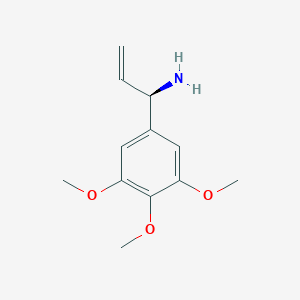

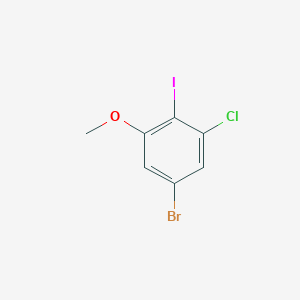
![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)
